Dthib
Overview
Description
Direct Targeted Heat Shock Factor 1 Inhibitor (DTHIB) is a small molecule inhibitor that specifically targets the heat shock factor 1 (HSF1) protein. HSF1 is a cellular stress-protective transcription factor that plays a crucial role in various cancers by driving proliferation, survival, invasion, and metastasis . This compound physically engages HSF1 and selectively stimulates the degradation of nuclear HSF1, making it a promising therapeutic agent for treatment-resistant cancers, particularly prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DTHIB involves several steps, starting with the preparation of intermediate compounds. The key step in the synthesis is the formation of the core structure, which is achieved through a series of chemical reactions including nucleophilic substitution and cyclization . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DTHIB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
DTHIB has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit HSF1 and suppress cancer cell proliferation.
Stress Biology: This compound is used as a research tool to investigate the regulation and role of HSF1 in cellular stress responses.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting HSF1 in various cancers.
Mechanism of Action
DTHIB exerts its effects by physically binding to the DNA-binding domain of HSF1 with a dissociation constant (Kd) of 160 nM . This binding stimulates the degradation of nuclear HSF1 via a proteasome- and FBXW7-dependent pathway, thereby inhibiting the HSF1 cancer gene signature . The reduction in HSF1 levels leads to decreased expression of genes involved in protein folding, DNA replication, and cell survival, ultimately suppressing cancer cell proliferation .
Comparison with Similar Compounds
DTHIB is unique in its selective inhibition of HSF1. Similar compounds include:
I06 and P06: These compounds also interact with the HSF1 DNA-binding domain but were not available at high purity for extensive studies.
Senaparib: A selective and orally active PARP1/2 inhibitor used in cancer research.
PF-06260414: An orally active nonsteroidal selective androgen receptor modulator.
This compound stands out due to its high specificity and efficacy in targeting HSF1, making it a valuable tool in cancer research and therapy development .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVIOMKFHSRQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.